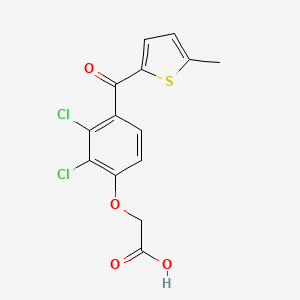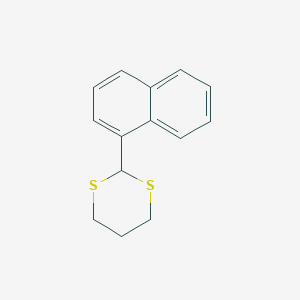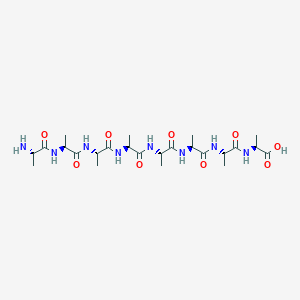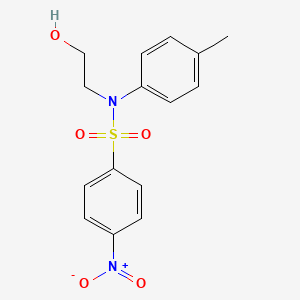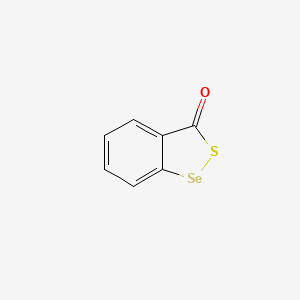
3H-2,1-Benzothiaselenol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-2,1-Benzothiaselenol-3-one is an organic compound with the molecular formula C₇H₄OSSe It is a heterocyclic compound containing selenium, sulfur, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-2,1-Benzothiaselenol-3-one typically involves the reaction of 2-aminothiophenol with selenium dioxide under controlled conditions. The reaction proceeds through the formation of an intermediate selenoxide, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3H-2,1-Benzothiaselenol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to its corresponding selenol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenol derivatives.
Substitution: Various substituted benzothiaselenol derivatives.
Scientific Research Applications
3H-2,1-Benzothiaselenol-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3H-2,1-Benzothiaselenol-3-one involves its interaction with biological molecules through its selenium atom. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and cellular signaling pathways. This interaction is crucial for its potential therapeutic effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Benzisothiazolinone: A structurally related compound with antimicrobial properties.
Benzothiazole: Another heterocyclic compound with applications in organic synthesis and medicinal chemistry.
Uniqueness: 3H-2,1-Benzothiaselenol-3-one is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs
Properties
CAS No. |
54996-54-2 |
|---|---|
Molecular Formula |
C7H4OSSe |
Molecular Weight |
215.14 g/mol |
IUPAC Name |
2,1-benzothiaselenol-3-one |
InChI |
InChI=1S/C7H4OSSe/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H |
InChI Key |
PIWUZCBYDAVRCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)S[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)
![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)
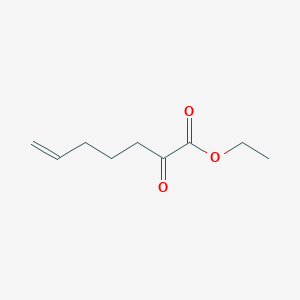
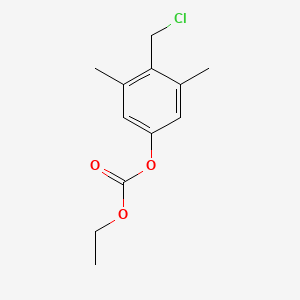
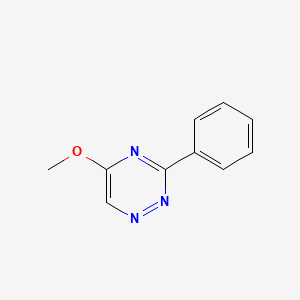
![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)

![2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14626278.png)
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)
